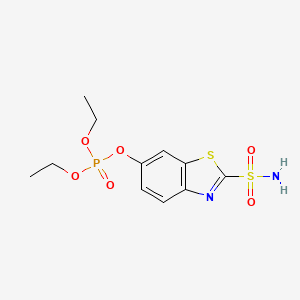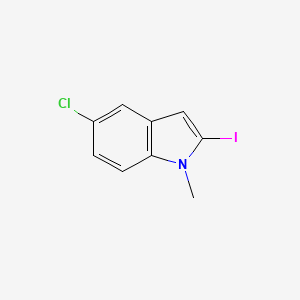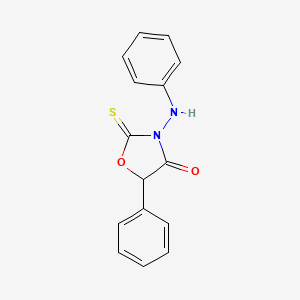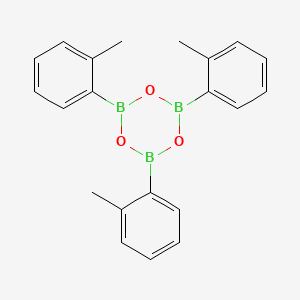
Tris(2-tolyl)boroxin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(2-tolyl)boroxin is a complex organoboron compound characterized by its unique trioxatriborinane ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-tolyl)boroxin typically involves the reaction of boron trichloride with 2-methylphenyl derivatives under controlled conditions. The process requires precise temperature and pressure settings to ensure the formation of the desired trioxatriborinane ring structure. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing production costs. Advanced techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Tris(2-tolyl)boroxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can convert the boron centers to lower oxidation states.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or borate esters, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
Tris(2-tolyl)boroxin has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other boron-containing compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in therapeutic formulations.
Industry: It is used in the development of advanced materials, such as polymers and composites, due to its stability and reactivity.
作用机制
The mechanism of action of Tris(2-tolyl)boroxin involves its ability to form stable complexes with various molecules. The boron atoms in the compound can coordinate with electron-rich species, facilitating reactions such as catalysis and molecular recognition. The aromatic rings provide additional sites for interaction, enhancing the compound’s versatility in different applications.
相似化合物的比较
Similar Compounds
2,4,6-Tris(2-methylphenyl)phosphine: Similar in structure but contains phosphorus instead of boron.
2,4,6-Tris(2-methylphenyl)triazine: Contains a triazine ring instead of a trioxatriborinane ring.
2,4,6-Tris(2-methylphenyl)borane: Similar boron-containing compound but lacks the trioxatriborinane ring structure.
Uniqueness
Tris(2-tolyl)boroxin is unique due to its trioxatriborinane ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with other molecules, such as catalysis and materials science.
属性
CAS 编号 |
7294-50-0 |
|---|---|
分子式 |
C21H21B3O3 |
分子量 |
353.8 g/mol |
IUPAC 名称 |
2,4,6-tris(2-methylphenyl)-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C21H21B3O3/c1-16-10-4-7-13-19(16)22-25-23(20-14-8-5-11-17(20)2)27-24(26-22)21-15-9-6-12-18(21)3/h4-15H,1-3H3 |
InChI 键 |
KQCVRJJUFONPLO-UHFFFAOYSA-N |
规范 SMILES |
B1(OB(OB(O1)C2=CC=CC=C2C)C3=CC=CC=C3C)C4=CC=CC=C4C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


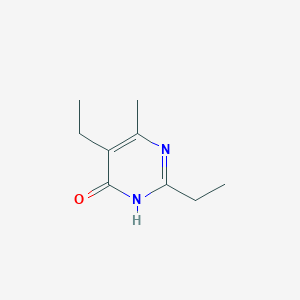
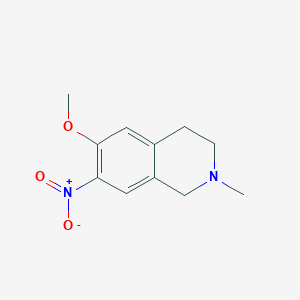
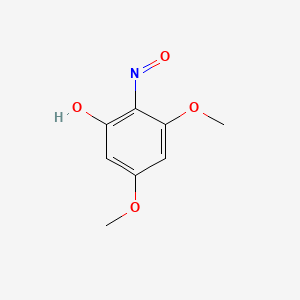
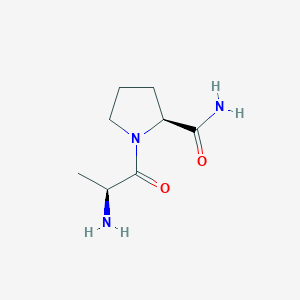
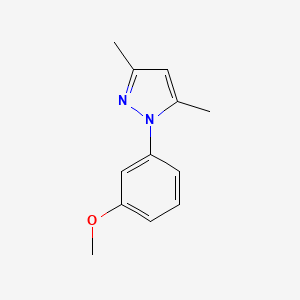
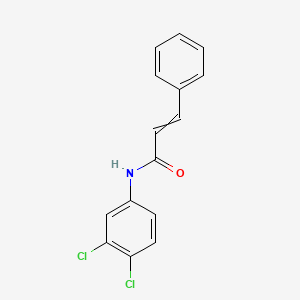
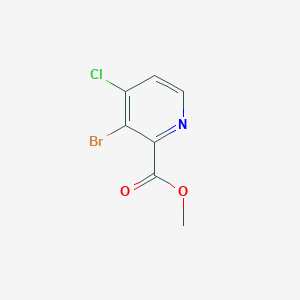
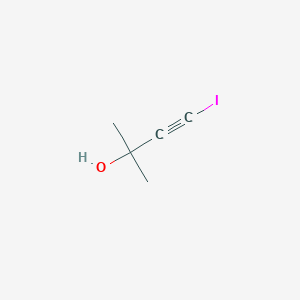

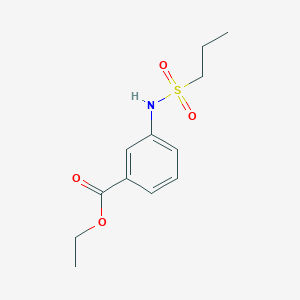
![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ol](/img/structure/B8702070.png)
